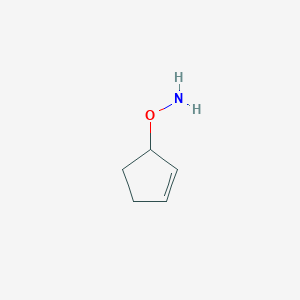

O-Cyclopent-2-en-1-ylhydroxylamine

Description

Research Context and Significance in Contemporary Organic Chemistry

The significance of O-Cyclopent-2-en-1-ylhydroxylamine in contemporary organic chemistry can be inferred from the extensive research into its two key structural components: O-substituted hydroxylamines and cyclopentene (B43876) derivatives.

O-Substituted Hydroxylamines: This class of compounds is highly valuable in synthetic chemistry. researchgate.net They serve as versatile reagents and building blocks, particularly for the formation of carbon-nitrogen (C-N), nitrogen-nitrogen (N-N), oxygen-nitrogen (O-N), and sulfur-nitrogen (S-N) bonds. rsc.org Their ability to act as electrophilic aminating agents is a key feature, allowing for the direct introduction of amino groups into molecules, often with high stereo- and regioselectivity, and without the need for expensive metal catalysts. researchgate.netrsc.org This reactivity is crucial in the synthesis of complex molecules, including pharmaceuticals and other bioactive compounds. researchgate.netnih.gov

Recent advances have focused on developing new hydroxylamine-derived reagents that can directly install unprotected amino groups, which improves the efficiency and atom economy of synthetic routes. nih.gov Furthermore, O-substituted hydroxylamines are precursors for generating N-oxyl radicals, which opens up further derivatization possibilities, and are key in oxime "click-chemistry". researchgate.net The development of novel synthetic methods, such as those involving researchgate.netresearchgate.net-sigmatropic rearrangements of N,O-dialkenylhydroxylamines or O-cyclopropyl hydroxylamines, has expanded the toolkit for creating complex nitrogen-containing heterocycles. nih.govrsc.orgrsc.org

Cyclopentene Derivatives: The cyclopentene ring is a common structural motif in organic chemistry and a valuable building block for synthesizing more complex molecules. fiveable.mematerial-properties.org Its inherent ring strain, particularly torsional strain, is a driving force for ring-opening metathesis polymerization (ROMP), a powerful method for creating polymeric materials. fiveable.meacs.org The reactivity of the carbon-carbon double bond in cyclopentene allows it to participate in a wide range of reactions, including olefin metathesis and intramolecular cyclizations, to form diverse cyclic and polymeric structures. fiveable.me

The combination of a cyclopentene ring with other functional groups leads to compounds with significant potential. For example, cyclopentene-based amino acids are of great interest for their potential applications in pharmaceuticals and bioactive compounds. acs.orgnih.gov The synthesis of aminated cyclopentene derivatives is an active area of research, with methods like copper-catalyzed cycloadditions being developed to create these valuable structures. organic-chemistry.org

The convergence of these two areas in a molecule like this compound suggests its potential as a unique building block. It could theoretically be used in reactions that leverage both the reactivity of the hydroxylamine (B1172632) portion for amination or heterocycle formation, and the cyclopentene ring for polymerization or further functionalization.

Historical Perspectives on Related Hydroxylamine Chemistry

The study of hydroxylamine and its derivatives has a rich history dating back to the 19th century. Hydroxylamine (NH₂OH) was first prepared in the form of its salt, hydroxylammonium chloride, in 1865 by the German chemist Wilhelm Clemens Lossen, who synthesized it by reacting tin and hydrochloric acid in the presence of ethyl nitrate. wikipedia.orgassignmentpoint.comyoutube.comatamanchemicals.com The pure, un-salified compound was isolated later, in 1891, by the Dutch chemist Lobry de Bruyn and the French chemist Léon Maurice Crismer. wikipedia.orgassignmentpoint.com

From its discovery, the reactivity of hydroxylamine made it a compound of great interest. Its ability to react with aldehydes and ketones to form oximes became a foundational reaction in organic chemistry. wikipedia.orgassignmentpoint.com This reaction proved useful not only for the synthesis of oximes, which are important intermediates in producing polymers like Nylon-6, but also for the purification of aldehydes and ketones themselves. wikipedia.orgyoutube.comatamanchemicals.com

Over the years, chemists developed various methods for producing hydroxylamine. Julius Tafel discovered an electrolytic reduction method using nitric acid. wikipedia.orgyoutube.com Another common process involves the reduction of nitrous acid or potassium nitrite (B80452) with bisulfite. wikipedia.org

The exploration of hydroxylamine's derivatives, such as O-substituted hydroxylamines, expanded its utility. For instance, the reaction of hydroxylamine with chlorosulfonic acid yields hydroxylamine-O-sulfonic acid, another important reagent. wikipedia.orgchemeurope.com The development of synthetic methods for O-substituted hydroxylamines has been a continuous area of research, with early reports appearing in the mid-20th century. exlibrisgroup.com These historical developments laid the groundwork for the advanced applications seen today, where complex hydroxylamine derivatives are used in sophisticated catalytic processes and for the synthesis of intricate molecular architectures. nih.govacs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

76029-45-3 |

|---|---|

Molecular Formula |

C5H9NO |

Molecular Weight |

99.13 g/mol |

IUPAC Name |

O-cyclopent-2-en-1-ylhydroxylamine |

InChI |

InChI=1S/C5H9NO/c6-7-5-3-1-2-4-5/h1,3,5H,2,4,6H2 |

InChI Key |

PXRMSCGNMHFTDO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C=C1)ON |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for O Cyclopent 2 En 1 Ylhydroxylamine

Direct Synthesis Approaches to O-Cyclopent-2-en-1-ylhydroxylamine

The direct synthesis of this compound is a nuanced process that hinges on the precise introduction of the hydroxylamine (B1172632) group to a cyclopentene (B43876) framework. One plausible method involves the reaction of a cyclopentenyl halide, such as 3-bromocyclopent-1-ene, with hydroxylamine or a protected form thereof. This nucleophilic substitution reaction, however, must be carefully controlled to prevent side reactions, such as elimination or the formation of N-substituted isomers. The choice of solvent, temperature, and base is critical in steering the reaction towards the desired O-alkylation product.

Another potential direct approach is the Mitsunobu reaction. This versatile reaction allows for the conversion of an alcohol, in this case, cyclopent-2-en-1-ol, to the corresponding O-substituted hydroxylamine. The reaction typically employs a phosphine (B1218219) reagent, like triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by a protected hydroxylamine, for instance, N-hydroxyphthalimide. Subsequent deprotection would then yield the target compound.

Precursor Synthesis and Transformations for the Cyclopent-2-en-1-yl Moiety

The synthesis of the core cyclopent-2-en-1-yl structure is a foundational aspect of obtaining this compound. This involves both the formation of the functionalized cyclopentene ring and the subsequent introduction of the hydroxylamine functionality.

Methods for Functionalized Cyclopentene Ring Formation

The construction of a functionalized cyclopentene ring can be achieved through various powerful synthetic methods. Ring-closing metathesis (RCM) stands out as a highly efficient strategy. Starting from a suitable diene, such as a 1,6-diene, a ruthenium-based catalyst, like the Grubbs catalyst, can facilitate the formation of the cyclopentene ring with high levels of control over the geometry of the double bond. The substitution pattern on the starting diene can be tailored to introduce desired functional groups on the resulting cyclopentene ring.

Another prominent method is the Pauson-Khand reaction, which is a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, catalyzed by a cobalt complex. This reaction provides a rapid entry into functionalized cyclopentenones, which can then be further modified to introduce the desired hydroxylamine precursor functionality.

Furthermore, intramolecular aldol (B89426) reactions or Dieckmann condensations of appropriate linear precursors can be employed to form five-membered rings. These classical methods offer reliable pathways to cyclopentanone (B42830) derivatives, which can be converted to cyclopentenes through olefination and other functional group manipulations.

| Method | Description | Catalyst/Reagent | Starting Material |

| Ring-Closing Metathesis (RCM) | Forms a cyclic alkene from a diene by intramolecular metathesis. | Grubbs Catalyst (Ruthenium-based) | 1,6-diene |

| Pauson-Khand Reaction | A [2+2+1] cycloaddition to form cyclopentenones. | Cobalt Complex | Alkyne, Alkene, Carbon Monoxide |

| Intramolecular Aldol Reaction | Cyclization of a dicarbonyl compound to form a β-hydroxy carbonyl, which can be dehydrated to a cyclopentenone. | Base or Acid | Dicarbonyl compound |

| Dieckmann Condensation | Intramolecular condensation of a diester to form a β-keto ester. | Base | Diester |

Strategies for the Introduction of the Hydroxylamine Functionality

Once the functionalized cyclopentene ring is in hand, the next critical step is the introduction of the hydroxylamine group. If the precursor is an allylic alcohol like cyclopent-2-en-1-ol, the aforementioned Mitsunobu reaction is a prime candidate.

Alternatively, if the precursor is an allylic halide, a direct S_N2 reaction with a suitable hydroxylamine equivalent can be employed. The use of a protected hydroxylamine, such as N-hydroxyphthalimide or N-hydroxy-tert-butylcarbamate, is often preferred to prevent overalkylation and other side reactions. The protecting group can then be removed under mild conditions to unveil the desired this compound.

Another strategy involves the reduction of a corresponding oxime. A cyclopentenone precursor can be reacted with hydroxylamine to form a cyclopentenone oxime. Subsequent stereoselective reduction of the oxime can lead to the formation of the hydroxylamine, although controlling the regioselectivity of the reduction to obtain the desired N-O bond linkage is crucial.

Synthesis of this compound Derivatives and Analogues

The core structure of this compound can be further elaborated to create a diverse range of derivatives and analogues, expanding its potential applications in various fields of chemical research.

Strategies Involving O-Alkylation and Acylation of Hydroxylamines

The free hydroxyl group of a hydroxylamine derivative can be readily O-alkylated or O-acylated to generate a library of new compounds. O-alkylation can be achieved by reacting the hydroxylamine with an alkyl halide in the presence of a base. The choice of the alkyl halide allows for the introduction of a wide variety of alkyl groups.

O-acylation, on the other hand, is typically performed using an acyl chloride or an acid anhydride. This reaction leads to the formation of O-acyl hydroxylamines, which can serve as important intermediates or as final target molecules with distinct properties. These reactions are often high-yielding and proceed under mild conditions.

Intramolecular Cycloaddition Reactions in Derivative Synthesis

Intramolecular cycloaddition reactions represent a powerful tool in organic synthesis for the construction of complex cyclic and polycyclic frameworks. In the context of derivatives of this compound, the inherent unsaturation within the cyclopentenyl ring and the nucleophilic character of the hydroxylamine moiety provide a template for various intramolecular transformations. Although direct examples for this specific molecule are scarce, the principles can be drawn from related systems, such as O-alkenyl and O-cyclopropyl hydroxylamines.

One prominent reaction type is the nih.govnih.gov-sigmatropic rearrangement, which has been observed in N-arylated O-vinylhydroxylamine intermediates. For instance, the Bartoli indole (B1671886) synthesis proceeds through a key nih.govnih.gov-rearrangement of an in situ-generated N-aryl-O-vinylhydroxylamine intermediate, involving the cleavage of the weak N-O bond to form new C-C and C-N bonds, ultimately leading to substituted indoles. nih.gov Similarly, N-arylated O-cyclopropyl hydroxamates have been shown to undergo a one-pot nih.govnih.gov-sigmatropic rearrangement/cyclization/rearomatization cascade under basic conditions to yield substituted tetrahydroquinolines. nih.govthaiscience.infoorganic-chemistry.org This suggests that a suitably substituted N-acyl or N-aryl derivative of this compound could potentially undergo an analogous intramolecular rearrangement, leading to novel heterocyclic structures.

Furthermore, transition metal-catalyzed cyclizations offer another avenue for intramolecular reactions. For example, the treatment of O-homoallylhydroxylamines bearing an electron-withdrawing group on the nitrogen with palladium(II) and copper(II) catalysts induces cyclofunctionalization to form isooxazolidines. nih.govthaiscience.infocapes.gov.brresearchgate.net This type of reaction involves the intramolecular attack of the nitrogen nucleophile onto the palladium-activated alkene. A derivative of this compound could be envisioned to undergo a similar intramolecular aminopalladation or related cyclization, leading to bicyclic products containing a new C-N bond.

The intramolecular cycloaddition of unactivated olefins to dihydroxypyrimidines has also been described, where the primary bridged cycloadducts can be isolated. rsc.org This highlights the potential for the double bond of the cyclopentenyl group in this compound derivatives to act as a dienophile or dipolarophile in intramolecular cycloadditions with a suitably tethered reactive partner.

While these examples from related systems provide a conceptual framework, the specific reaction conditions and outcomes for derivatives of this compound would require dedicated experimental investigation.

Catalytic Systems and Optimized Reaction Conditions in this compound Synthesis

The synthesis of this compound itself can be approached through several catalytic and non-catalytic methods established for the synthesis of O-substituted hydroxylamines. A common strategy involves the O-alkylation of a protected hydroxylamine derivative with an appropriate cyclopentenyl electrophile, or conversely, the reaction of cyclopent-2-en-1-ol with a protected hydroxylamine species under activating conditions.

A well-established method for the synthesis of O-alkenyl hydroxylamines is the Mitsunobu reaction. thaiscience.info This reaction would involve the treatment of cyclopent-2-en-1-ol with a protected hydroxylamine, such as N-hydroxyphthalimide, in the presence of a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). The resulting N-protected this compound can then be deprotected, typically by treatment with hydrazine (B178648) hydrate (B1144303), to yield the free hydroxylamine.

Table 1: Potential Mitsunobu Reaction for Synthesis of N-Protected this compound

| Reagent 1 | Reagent 2 | Reagent 3 | Reagent 4 | Solvent | Product |

| Cyclopent-2-en-1-ol | N-Hydroxyphthalimide | Triphenylphosphine | DEAD | THF | 2-(Cyclopent-2-en-1-yloxy)isoindoline-1,3-dione |

Subsequent deprotection with hydrazine hydrate in a solvent like ethanol (B145695) would yield the target compound.

Alternatively, palladium-catalyzed O-allylation of hydroxylamine equivalents represents another powerful catalytic approach. For instance, the palladium-catalyzed O-allylic substitution of N-substituted hydroxylamines with allylic carbonates has been demonstrated. organic-chemistry.org In the context of this compound synthesis, a cyclopent-2-enyl carbonate could be coupled with a suitable hydroxylamine derivative in the presence of a palladium catalyst. The choice of ligand on the palladium catalyst can be crucial in controlling the regioselectivity and efficiency of the reaction.

Furthermore, copper-catalyzed cross-dehydrogenative coupling reactions have been employed for the synthesis of N-hydroxyphthalimide esters from aldehydes. organic-chemistry.org While not a direct route to the title compound, it showcases the utility of transition metal catalysis in forming bonds to the oxygen of a hydroxylamine derivative.

The optimization of reaction conditions for these potential synthetic routes would involve screening of catalysts, ligands, solvents, bases (if required), and temperature to maximize the yield and purity of this compound. For instance, in the N-arylation of related O-cyclopropyl hydroxamates, optimization studies have shown that the choice of base and solvent significantly impacts the reaction yield. nih.gov A similar optimization process would be necessary to develop a robust synthesis for the title compound and its derivatives.

Elucidation of Reaction Mechanisms and Reactivity of O Cyclopent 2 En 1 Ylhydroxylamine

Nucleophilic Reactivity of the Hydroxylamine (B1172632) Functionality

The hydroxylamine group in O-Cyclopent-2-en-1-ylhydroxylamine is a key center of nucleophilicity, primarily due to the lone pair of electrons on the nitrogen and oxygen atoms. The reactivity of this group is influenced by the electronic effects of the cyclopentenyl substituent.

Substitution Reactions (e.g., SN1, SN2 Pathways)

The allylic nature of the cyclopentenyl group plays a crucial role in substitution reactions at the oxygen atom of the hydroxylamine. Both SN1 and SN2 pathways are plausible, with the operative mechanism depending on the reaction conditions and the nature of the electrophile.

In an SN2 (bimolecular nucleophilic substitution) reaction, a strong nucleophile would attack the electrophilic carbon of a substrate, leading to a concerted bond-forming and bond-breaking step. In the context of this compound acting as a nucleophile, the nitrogen or oxygen atom can attack an alkyl halide. The lone pair on the nucleophile is attracted to the partially positive carbon of the alkyl halide, initiating the formation of a new bond while displacing the halide ion. sigmaaldrich.com The rate of an SN2 reaction is dependent on the concentration of both the nucleophile and the substrate. nih.gov Allylic systems, such as the one present in this compound, can exhibit enhanced reactivity in SN2 reactions. libretexts.org The transition state of an SN2 reaction involving an allylic substrate is stabilized by the adjacent π-system. masterorganicchemistry.com

| Factor | Favors SN1 Pathway | Favors SN2 Pathway | Rationale |

| Substrate | Tertiary > Secondary | Primary > Secondary | Steric hindrance around the electrophilic carbon hinders backside attack required for SN2. masterorganicchemistry.com |

| Nucleophile | Weak nucleophiles | Strong nucleophiles | A strong nucleophile is required to initiate the bimolecular reaction. nih.gov |

| Solvent | Polar protic (e.g., water, ethanol) | Polar aprotic (e.g., acetone, DMSO) | Protic solvents can stabilize the carbocation intermediate in SN1 and solvate the nucleophile, reducing its nucleophilicity for SN2. nih.gov |

| Leaving Group | Good leaving group | Good leaving group | A good leaving group is essential for both mechanisms to proceed efficiently. |

Addition Reactions to Unsaturated Systems

The nucleophilic character of the hydroxylamine functionality allows it to undergo addition reactions with various electrophilic unsaturated systems. A prominent example is the conjugate addition (or Michael addition) to α,β-unsaturated carbonyl compounds. libretexts.org In this reaction, the hydroxylamine adds to the β-carbon of the enone, a process driven by the electrophilicity of this position due to conjugation with the carbonyl group. libretexts.orgmasterorganicchemistry.com

The mechanism of conjugate addition involves the attack of the nucleophilic hydroxylamine on the β-carbon of the α,β-unsaturated system, leading to the formation of an enolate intermediate. This intermediate is then protonated to yield the final addition product. libretexts.org The regioselectivity of this addition is a key feature, with the nucleophile adding to the β-position.

Electrophilic Reactivity of the Cyclopent-2-en-1-yl Moiety

The double bond in the cyclopentenyl ring of this compound can act as an electrophile, particularly in cycloaddition and conjugate addition reactions.

Cycloaddition Reactions (e.g., Diels-Alder as a Dienophile)

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, involving the reaction of a conjugated diene with a dienophile (an alkene or alkyne). researchgate.netfiveable.me In this context, the cyclopentene (B43876) ring of this compound can serve as the dienophile. The reactivity of the dienophile is generally enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.comjove.com The hydroxylamine group, being electron-withdrawing, is expected to activate the cyclopentene double bond towards Diels-Alder reactions.

The Diels-Alder reaction is a concerted, stereospecific process where the stereochemistry of the dienophile is retained in the product. libretexts.orglibretexts.org For example, a cis-dienophile will lead to a cis-substituted cyclohexene (B86901) ring. When a cyclic dienophile like cyclopentene is used, a bicyclic product is formed. masterorganicchemistry.comlibretexts.org The stereochemical outcome of the reaction with cyclic dienophiles is often governed by the "endo rule," which predicts that the substituents on the dienophile will preferentially occupy the endo position in the bicyclic product. libretexts.org This preference is attributed to favorable secondary orbital interactions in the transition state.

| Diene | Dienophile | Expected Product | Key Features |

| 1,3-Butadiene | This compound | Bicyclic adduct | Formation of a new six-membered ring fused to the cyclopentane (B165970) ring. |

| Cyclopentadiene (B3395910) | This compound | Tricyclic adduct | Both reactants are cyclic, leading to a more complex bridged ring system. libretexts.org |

Conjugate Addition Reactions

While the hydroxylamine group acts as a nucleophile in conjugate additions, the cyclopentenyl moiety itself can act as a Michael acceptor if appropriately substituted. For instance, if an electron-withdrawing group were present on the double bond, nucleophiles could add to the β-position of the cyclopentene ring. However, in the case of this compound, the primary mode of conjugate addition reactivity involves the hydroxylamine as the nucleophile.

Radical Reactions Involving this compound

The allylic position in the cyclopentenyl ring and the N-O bond in the hydroxylamine functionality make this compound a potential substrate for radical reactions.

Free radical halogenation is a common reaction for alkanes and cycloalkanes, proceeding via a radical chain mechanism involving initiation, propagation, and termination steps. nih.govcymitquimica.com In the case of this compound, the allylic hydrogens are particularly susceptible to abstraction by a halogen radical, leading to a resonance-stabilized allylic radical. This would result in the substitution of a hydrogen atom at the allylic position with a halogen. The selectivity for allylic halogenation is typically high, especially with reagents like N-bromosuccinimide (NBS). rsc.org

Furthermore, the N-O bond in alkoxyamines can undergo homolytic cleavage to generate an aminyl radical and an oxygen-centered radical. Unsaturated alkoxyamines can undergo radical cyclization reactions, where a radical generated at one part of the molecule adds to an unsaturated bond within the same molecule. These cyclizations are often triggered by thermal or photochemical initiation. The regioselectivity of these cyclizations (e.g., 5-exo vs. 6-endo) is governed by Baldwin's rules. Recent research has explored the use of alkoxyamines as precursors for C-centered radicals in tin-free radical chemistry, highlighting their utility in forming cyclic structures. researchgate.net The presence of the double bond in the cyclopentenyl ring of this compound provides a site for intramolecular radical addition if a radical is generated on the hydroxylamine moiety.

Generation and Behavior of Alkoxyaminyl Radicals

Alkoxyaminyl radicals are a class of reactive intermediates that can be generated from O-alkylhydroxylamines through various methods. mdpi.com These methods often involve the homolytic cleavage of the N-O bond or the oxidation of the corresponding hydroxylamine. Common methods for generating alkoxy radicals, which can be precursors to alkoxyaminyl radicals, include photoredox catalysis and the use of transition metals. mdpi.comrsc.org Once generated, the alkoxyaminyl radical derived from this compound would be an oxygen-centered radical with the radical localized on the oxygen atom, which is singularly bound to the cyclopent-2-en-1-yl group. mdpi.com

These radicals are known to be highly reactive and can participate in a variety of transformations. mdpi.com A key reaction pathway for alkoxy radicals is hydrogen atom transfer (HAT), particularly 1,5-HAT, which is kinetically favorable and proceeds via a six-membered ring transition state. nih.gov In the context of the this compound-derived radical, this could involve abstraction of a hydrogen atom from the cyclopentene ring.

Another potential fate of the alkoxyaminyl radical is β-scission, which involves the cleavage of a bond beta to the radical center. mdpi.com This pathway can lead to the formation of new radical species and carbonyl compounds. The specific behavior of the alkoxyaminyl radical of this compound would be influenced by the reaction conditions and the presence of other reagents.

Intramolecular Radical Cyclizations and Rearrangements

The presence of a double bond within the structure of this compound provides a handle for intramolecular reactions of its corresponding alkoxyaminyl radical. Intramolecular radical cyclizations are a powerful tool in organic synthesis for the construction of cyclic and heterocyclic systems. researchgate.net

Upon generation, the alkoxyaminyl radical can undergo an intramolecular addition to the double bond of the cyclopentene ring. Such cyclizations of unsaturated radicals are well-documented. dtic.mil The regioselectivity of this cyclization would be governed by Baldwin's rules, with a 5-exo-trig cyclization generally being favored over a 6-endo-trig cyclization. This would lead to the formation of a bicyclic system containing a nitrogen-oxygen bond.

Rearrangements of the initially formed cyclized radical could also occur, potentially leading to more stable radical intermediates or final products. The specific outcome of these intramolecular reactions would depend on factors such as the stability of the radical intermediates and the stereochemistry of the starting material and transition states.

Elimination Pathways of Cyclopent-2-en-1-ylhydroxylamine

This compound can undergo elimination reactions, primarily through pathways analogous to the dehydration of alcohols. tmv.ac.in These reactions are typically promoted by acids or bases and are favored at higher temperatures. tmv.ac.inmasterorganicchemistry.com

Under acidic conditions, the hydroxylamine oxygen can be protonated, turning the hydroxylamino group into a good leaving group. Subsequent removal of a proton from an adjacent carbon by a weak base (such as the solvent) would lead to the formation of a double bond. Depending on which proton is removed, this could result in the formation of cyclopentadiene or other unsaturated cyclopentyl derivatives. The regioselectivity of the elimination would be influenced by the stability of the resulting alkene, often following Zaitsev's rule where the more substituted alkene is the major product. utdallas.edu

Base-induced elimination is also a possibility. A strong base can abstract a proton from a carbon adjacent to the carbon bearing the hydroxylamino group, leading to the formation of a new double bond via an E2-type mechanism. masterorganicchemistry.com The stereochemical requirement for an anti-periplanar arrangement of the proton and the leaving group would influence the feasibility and outcome of this pathway.

Pyrolytic eliminations, such as the Chugaev reaction which proceeds through a cyclic transition state, are also known for related O-alkyl xanthates and could potentially be applied to derivatives of this compound. tmv.ac.in

Rearrangement Reactions and Analogues (e.g., Aza-Piancatelli Rearrangement)

The structural motif of this compound is reminiscent of intermediates and products in certain rearrangement reactions, most notably the aza-Piancatelli rearrangement. The Piancatelli rearrangement is an acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenones. wikipedia.org The aza-Piancatelli rearrangement is a variation where an amine nucleophile is used, leading to the formation of 4-aminocyclopentenone derivatives. mdpi.comacs.org

The mechanism of the aza-Piancatelli rearrangement is believed to proceed through the formation of an oxocarbenium ion, followed by nucleophilic attack of the amine, ring-opening of the furan, and a subsequent 4π-conrotatory electrocyclization to form the cyclopentenone ring. wikipedia.orgacs.org This rearrangement is a powerful method for the synthesis of highly functionalized cyclopentenone structures. mdpi.com

While this compound itself is not the starting material for a classical aza-Piancatelli rearrangement, its core structure is analogous to the products of such reactions. It is conceivable that derivatives of this compound could be synthesized via modifications of this rearrangement or that the compound itself could participate in related acid-catalyzed rearrangements. The reaction is sensitive to the nature of the catalyst (both Brønsted and Lewis acids can be used) and the substituents on the starting materials. acs.orgnih.govacs.org

| Aza-Piancatelli Rearrangement Overview | |

| Reaction Type | Acid-catalyzed rearrangement |

| Starting Materials | 2-Furylcarbinols and amines |

| Products | trans-4-Aminocyclopent-2-enones |

| Key Mechanistic Step | 4π-conrotatory electrocyclization |

| Catalysts | Brønsted or Lewis acids (e.g., Dy(OTf)₃) |

Hydrofunctionalization Reactions of the Cyclopentene Moiety

The cyclopentene double bond in this compound is susceptible to a variety of hydrofunctionalization reactions. These reactions involve the addition of a hydrogen atom and a functional group across the double bond and are a fundamental transformation in organic synthesis.

Examples of potential hydrofunctionalization reactions for this substrate include:

Hydroboration-oxidation: This two-step sequence would lead to the anti-Markovnikov addition of a hydroxyl group to the double bond, resulting in a cyclopentanol (B49286) derivative. The stereochemistry of the addition is syn.

Acid-catalyzed hydration: In the presence of a strong acid and water, the double bond can be hydrated to form an alcohol. This reaction typically follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon of the double bond.

Hydrohalogenation: The addition of hydrogen halides (HX) across the double bond would yield a halogenated cyclopentane derivative, also typically following Markovnikov regioselectivity.

Catalytic hydrogenation: In the presence of a metal catalyst (e.g., Pd, Pt, Ni), hydrogen gas can be added across the double bond to produce the corresponding saturated cyclopentylhydroxylamine derivative.

Advanced Spectroscopic and Chromatographic Characterization in Research

Mass Spectrometry for Structural Confirmation and Mechanistic Insights

Mass spectrometry (MS) is an indispensable tool in chemical analysis, providing crucial information about the molecular weight and structure of a compound. Through various ionization and analysis techniques, it offers high sensitivity and specificity.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the determination of a unique molecular formula, distinguishing it from other potential formulas with the same nominal mass. ufl.edu This level of precision is achieved using advanced mass analyzers like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instruments. ucdavis.edu

For a compound like O-Cyclopent-2-en-1-ylhydroxylamine (C₅H₉NO), HRMS would be used to verify its elemental composition by comparing the experimentally measured accurate mass to the theoretically calculated mass. The calculated monoisotopic mass of the protonated molecule [M+H]⁺, C₅H₁₀NO⁺, is 100.07570 Da. An experimentally obtained mass value within a narrow tolerance (e.g., ±0.0005 Da) of this calculated value would provide strong evidence for the presence and identity of the compound.

In research involving the synthesis of new molecules, HRMS is a standard method for structural validation. For instance, in a study on the synthesis of novel alkyl-oxime derivatives, HRMS was used to confirm the molecular ion for each synthesized compound. uv.mx The close agreement between the calculated and found m/z values provided unequivocal evidence of their successful synthesis.

Table 1: Illustrative HRMS Data for a Series of Synthesized Alkyl-Oxime Derivatives

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

| Derivative A | C₁₃H₁₄N₃O₄ | 276.0934 | 276.0980 |

| Derivative B | C₁₂H₁₁N₃O₃ | 246.0891 | 246.0885 |

| Derivative C | C₁₂H₁₁ClN₃O₃ | 280.0550 | 280.0491 |

This table is generated based on data from a study on related alkyl-oxime derivatives to demonstrate the application of HRMS and does not represent data for this compound. uv.mx

The ability of HRMS to provide exact elemental compositions is crucial in distinguishing between isomers and identifying unknown compounds in complex mixtures. creative-proteomics.com For novel compounds like this compound, this technique would be the first and most critical step in its analytical characterization.

Tandem Mass Spectrometry, or MS/MS, is a technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. In an MS/MS experiment, an ion of a specific mass-to-charge ratio (the precursor ion) is selected, fragmented through collision-induced dissociation (CID) or other methods, and the resulting fragment ions (product ions) are then analyzed. This process provides a "fingerprint" of the molecule's structure, revealing information about its functional groups and connectivity.

For this compound, MS/MS analysis would be critical for confirming the connectivity of the cyclopentenyl and hydroxylamine (B1172632) moieties. The fragmentation pattern would be expected to show characteristic losses. For example, the cleavage of the N-O bond is a common fragmentation pathway for hydroxylamine derivatives. The loss of the hydroxylamine group (-ONH₂) or related fragments would be anticipated. Additionally, fragmentation of the cyclopentene (B43876) ring could lead to the loss of small neutral molecules like ethylene (B1197577) (C₂H₄).

In studies of cyclic hydroxylamines used as spin traps, MS/MS data was essential for confirming the structure of adducts formed with biomolecules. nih.gov The fragmentation patterns provided clear evidence of the covalent linkage between the hydroxylamine and the target molecule. Similarly, the analysis of O-glycopeptides by multi-tandem mass spectrometry utilizes fragmentation to pinpoint glycosylation sites on a peptide backbone. nih.gov

A hypothetical fragmentation of the protonated this compound ([C₅H₉NO+H]⁺) could proceed via pathways such as:

Loss of ammonia (B1221849) (NH₃): Resulting in an ion corresponding to the cyclopentenone cation.

Cleavage of the O-N bond: Generating a cyclopentenyl cation and a hydroxylamine radical (or vice-versa depending on proton affinity).

Ring opening and fragmentation: Leading to smaller acyclic fragment ions.

By analyzing the masses of these product ions, a detailed picture of the molecule's structure can be assembled, complementing the information from HRMS.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for the analysis of volatile and thermally stable compounds within a mixture. In a typical GC-MS analysis, the mixture is injected into the GC, where its components are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and a mass spectrum is generated.

For this compound, which is expected to be a relatively small and potentially volatile molecule, GC-MS would be an excellent tool for both its identification and quantification in a reaction mixture. For instance, during its synthesis, GC-MS could be used to monitor the progress of the reaction, identify the presence of the desired product, and detect any byproducts or unreacted starting materials. The retention time from the GC provides one level of identification, while the mass spectrum provides a more definitive confirmation.

The NIST (National Institute of Standards and Technology) database contains numerous mass spectra of compounds obtained by GC-MS, including that of cyclopentene and its derivatives. nist.gov The mass spectrum of cyclopentene, a structural component of the target molecule, is well-characterized and could serve as a reference for interpreting the fragmentation of the cyclopentenyl moiety in this compound. Research on the mass spectrometry of cyclopropene (B1174273) fatty acid derivatives also highlights the use of chromatographic techniques to separate and purify compounds before MS analysis to facilitate interpretation. nih.gov

Secondary Ion Mass Spectrometry (SIMS) is a surface-sensitive analytical technique used to characterize the composition of solid surfaces and thin films. It operates by bombarding the surface of a sample with a focused primary ion beam, which causes the sputtering of secondary ions from the surface. These secondary ions are then analyzed by a mass spectrometer, providing information about the elemental, isotopic, and molecular composition of the surface with high spatial resolution.

While less common for the routine analysis of a bulk chemical compound, SIMS could be employed in specific research contexts involving this compound. For example, if the compound were used to modify a surface, perhaps by grafting it onto a polymer or a semiconductor, SIMS would be a powerful tool to confirm its presence and determine its distribution on the surface.

The application of SIMS is widespread in materials science, and its use in the analysis of organic molecules on surfaces is growing. While direct examples for this compound are not available, the technique is conceptually applicable. For instance, if this compound were part of a functional coating, SIMS could be used to:

Map the lateral distribution of the compound on the surface.

Perform depth profiling to determine the thickness of the molecular layer.

Identify the molecular ions or characteristic fragments of the compound directly from the surface, confirming its chemical integrity after deposition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the connectivity between them.

One-dimensional (1D) NMR experiments, particularly ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the structural elucidation of organic compounds.

¹H NMR Spectroscopy: A ¹H NMR spectrum provides information about the number of different types of protons in a molecule, their chemical environment (chemical shift), the number of neighboring protons (spin-spin splitting), and the number of protons of each type (integration).

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the different protons in the molecule:

Olefinic protons: The two protons on the double bond of the cyclopentene ring would appear in the downfield region (typically 5.0-6.5 ppm), and their splitting pattern would reveal their relationship to each other (cis or trans, though in a 5-membered ring this is fixed) and to adjacent protons.

Aliphatic protons: The protons on the saturated carbons of the cyclopentene ring and the proton on the carbon bearing the hydroxylamine group would appear in the upfield region (typically 1.5-4.5 ppm). The chemical shift of the proton on the carbon attached to the -ONH₂ group would be influenced by the electronegativity of the oxygen and nitrogen atoms.

Hydroxylamine protons: The protons on the nitrogen atom (-NH₂) would appear as a broader signal, and their chemical shift could be variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum provides information about the number of different types of carbon atoms in a molecule and their chemical environment.

For this compound, the ¹³C NMR spectrum would show five distinct signals corresponding to the five carbon atoms of the cyclopentene ring:

Olefinic carbons: The two sp²-hybridized carbons of the double bond would appear in the downfield region (typically 100-150 ppm).

Aliphatic carbons: The three sp³-hybridized carbons would appear in the upfield region (typically 20-70 ppm). The carbon atom attached to the -ONH₂ group would be shifted further downfield compared to the other aliphatic carbons due to the electronegative effect of the oxygen atom.

While specific NMR data for this compound is not published, the ¹H NMR spectrum of the parent compound, 2-cyclopenten-1-one, shows characteristic signals for the olefinic and aliphatic protons, which can be used as a basis for predicting the spectrum of the target molecule. uv.mx The synthesis and characterization of other complex molecules routinely rely on ¹H and ¹³C NMR for structural confirmation. ucdavis.edu

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful suite of experiments that provides detailed insights into the molecular framework by revealing correlations between different nuclei. researchgate.net For this compound, a combination of homonuclear and heteronuclear 2D NMR experiments is indispensable for a complete assignment of its proton (¹H) and carbon-¹³ (¹³C) spectra and for establishing its stereochemical configuration.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu In the cyclopentene ring of this compound, COSY is expected to show correlations between the olefinic protons (H-2 and H-3) and their adjacent allylic protons. Furthermore, the proton at the chiral center (H-1) would exhibit correlations with the olefinic proton (H-2) and the methylene (B1212753) protons of the ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly attached to a carbon atom, providing a map of one-bond C-H connectivity. columbia.edu This is crucial for assigning the carbon signals based on the already assigned proton signals. For this compound, each protonated carbon atom will show a cross-peak with its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): Complementary to HSQC, the HMBC experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds (²J and ³J). columbia.edu This technique is instrumental in piecing together the molecular skeleton. For instance, the proton at C-1 is expected to show HMBC correlations to the olefinic carbons C-2 and C-3, as well as to the other carbons in the ring, thus confirming the cyclopentene structure and its connection to the hydroxylamine moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a key technique for determining the stereochemistry of a molecule by identifying protons that are close to each other in space, irrespective of their bonding connectivity. libretexts.orgyoutube.com For this compound, NOESY can be used to establish the relative stereochemistry at the C-1 chiral center. For example, spatial proximity between the H-1 proton and one of the olefinic protons or specific methylene protons would provide evidence for their relative orientation.

A hypothetical set of 2D NMR correlations for this compound is presented in the table below, based on the expected chemical shifts and coupling patterns for such a structure.

| Proton (¹H) | Expected ¹³C Correlation (HSQC) | Expected ¹H Correlations (COSY) | Expected ¹³C Correlations (HMBC) | Expected ¹H Correlations (NOESY) |

| H-1 | C-1 | H-2, H-5 | C-2, C-3, C-4, C-5 | H-2, H-5 (depending on stereochemistry) |

| H-2 | C-2 | H-1, H-3 | C-1, C-3, C-4 | H-1, H-3 |

| H-3 | C-3 | H-2, H-4 | C-1, C-2, C-5 | H-2, H-4 |

| H-4 | C-4 | H-3, H-5 | C-2, C-3, C-5 | H-3, H-5 |

| H-5 | C-5 | H-1, H-4 | C-1, C-2, C-3, C-4 | H-1, H-4 |

| NH | - | OH | C-1 | OH, H-1 |

| OH | - | NH | - | NH, H-1 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. The IR spectrum arises from changes in the dipole moment during molecular vibrations, while Raman scattering is dependent on changes in polarizability.

For this compound, the key functional groups that would give rise to characteristic absorption bands in the IR and Raman spectra include the N-H and O-H bonds of the hydroxylamine group, the C=C double bond of the cyclopentene ring, and the C-N and C-O single bonds.

The N-H and O-H stretching vibrations are typically observed in the region of 3200-3600 cm⁻¹. The C=C stretching vibration of the cyclopentene ring would appear around 1650 cm⁻¹. The C-H stretching vibrations of the sp² and sp³ hybridized carbons are expected in the 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹ regions, respectively. The C-N and C-O stretching vibrations would be found in the fingerprint region (below 1500 cm⁻¹), typically between 1000 and 1300 cm⁻¹.

A summary of the expected characteristic vibrational frequencies is provided in the table below.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| O-H (Hydroxylamine) | Stretching | 3200-3600 (broad) | Weak |

| N-H (Hydroxylamine) | Stretching | 3200-3500 (sharp) | Moderate |

| C=C (Alkene) | Stretching | 1640-1680 | Strong |

| =C-H (Alkene) | Stretching | 3010-3095 | Moderate |

| C-H (Alkane) | Stretching | 2850-2960 | Moderate |

| C-N | Stretching | 1020-1250 | Weak |

| C-O | Stretching | 1000-1300 | Weak |

| N-H | Bending | 1550-1650 | Moderate |

| O-H | Bending | 1330-1440 | Weak |

Advanced Chromatographic Techniques (e.g., High-Performance Liquid Chromatography with Specialized Detection)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. chromatographyonline.com For a compound like this compound, which possesses both polar (hydroxylamine) and non-polar (cyclopentene) characteristics, reversed-phase HPLC would be a suitable separation method.

The use of specialized detectors enhances the information obtained from an HPLC analysis. While a standard UV-Vis detector can be used, as the C=C bond provides a chromophore, more advanced detectors offer greater sensitivity and specificity.

HPLC with Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is a highly effective technique for the analysis of amines and related compounds. waters.comnih.gov Electrospray ionization (ESI) would be a suitable ionization method for this compound, likely forming the protonated molecule [M+H]⁺ in positive ion mode. The mass-to-charge ratio of this ion would provide confirmation of the molecular weight of the compound. Tandem mass spectrometry (MS/MS) could be further employed to induce fragmentation of the parent ion, yielding structural information based on the fragmentation pattern.

A typical reversed-phase HPLC method for the analysis of this compound might involve a C18 column with a gradient elution using a mobile phase consisting of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid to improve peak shape and ionization efficiency.

The table below outlines a potential set of parameters for an HPLC-MS analysis.

| Parameter | Condition |

| Column | C18, e.g., 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5-95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 1-5 µL |

| Detection | ESI-MS (Positive Ion Mode) |

| Expected [M+H]⁺ | m/z corresponding to C₅H₁₀NO⁺ |

The development and validation of such an HPLC method would be crucial for quality control, stability studies, and pharmacokinetic assessments in a research setting. nih.gov

Computational and Theoretical Investigations of O Cyclopent 2 En 1 Ylhydroxylamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular geometry, and energy. For a molecule like O-Cyclopent-2-en-1-ylhydroxylamine, which contains a flexible five-membered ring, a double bond, and a reactive hydroxylamine (B1172632) group, these calculations would offer invaluable insights into its stability and chemical behavior.

Density Functional Theory (DFT) is a powerful class of quantum chemical methods that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it a standard tool for investigating reaction mechanisms.

A DFT study on this compound would typically involve mapping the potential energy surface for its reactions. For instance, its role in reactions like hydroxylamine-mediated aminations or its behavior as a nucleophile could be explored. nih.gov Researchers would identify the structures of reactants, intermediates, transition states, and products. The energy difference between these structures reveals the thermodynamics (enthalpy and Gibbs free energy of reaction) and kinetics (activation energy barriers) of the process. For example, the cyclization reactions of unsaturated hydroxylamines or their rearrangement pathways could be computationally modeled. acs.org

Such studies would elucidate the most likely mechanistic pathways, predict reaction rates, and explain the origins of chemical selectivity. For example, a DFT investigation could determine the activation energies for competing reaction pathways, such as N-alkylation versus O-alkylation, providing a theoretical basis for predicting the major product under specific conditions.

Illustrative Data Table 1: Hypothetical DFT-Calculated Energies for a Reaction Pathway

| Species | Description | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | This compound + Electrophile | 0.0 | 0.0 |

| TS1 | Transition State for N-attack | +15.2 | +16.5 |

| Intermediate | Product of N-attack | -5.4 | -4.8 |

| TS2 | Transition State for O-attack | +20.7 | +22.1 |

| Product | Product of O-attack | -2.1 | -1.5 |

This table illustrates how DFT calculations could predict the favorability of N-attack over O-attack due to a lower activation barrier (TS1 vs. TS2).

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are distributed over the entire molecule. Analysis of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity.

For this compound, the HOMO would likely be localized on the nitrogen or oxygen atom of the hydroxylamine group, indicating these are the primary sites for nucleophilic attack. The LUMO, conversely, would indicate the most electrophilic sites. The HOMO-LUMO energy gap is a key indicator of chemical stability; a large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more readily polarizable and reactive. mdpi.comnih.gov

Furthermore, properties derived from the electronic distribution, such as the molecular electrostatic potential (MEP) map and atomic charges (e.g., Mulliken or NBO charges), would visualize the electron-rich and electron-poor regions of the molecule, providing a more intuitive picture of its reactive sites. nih.gov

Illustrative Data Table 2: Hypothetical Electronic Properties of this compound

| Property | Calculated Value | Interpretation |

| HOMO Energy | -6.8 eV | Indicates electron-donating ability (nucleophilicity) |

| LUMO Energy | +1.5 eV | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | 8.3 eV | Suggests moderate kinetic stability |

| Dipole Moment | 2.1 Debye | Indicates a polar molecule |

| NBO Charge on N | -0.45 e | Confirms the nucleophilic character of the nitrogen atom |

| NBO Charge on O | -0.62 e | Confirms the nucleophilic character of the oxygen atom |

This table provides an example of key electronic descriptors that would be calculated to predict the molecule's reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. rsc.org MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a detailed view of molecular motion and conformational changes. acs.orgnih.gov

For this compound, the cyclopentene (B43876) ring is not planar and can adopt various puckered conformations (e.g., envelope, twist). MD simulations would reveal the relative stability of these conformers and the energy barriers for interconversion between them. nih.gov This is crucial as the conformation can significantly influence the molecule's reactivity and its ability to interact with other molecules, such as substrates or solvent. nih.govnih.gov

MD simulations are also essential for studying intermolecular interactions. By simulating the molecule in a solvent (e.g., water), one can analyze the hydrogen bonding patterns between the hydroxylamine group and solvent molecules. acs.org This provides insight into solubility and how the solvent might influence reaction mechanisms.

Illustrative Data Table 3: Hypothetical Conformational Distribution from MD Simulation

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Population (%) | Relative Free Energy (kcal/mol) |

| Envelope (E) | ~0° | 65% | 0.00 |

| Twist (T) | ~20° | 30% | 0.55 |

| Planar (P) | N/A (Transition State) | <5% | >3.0 |

This table exemplifies how MD simulations could quantify the distribution of different ring conformations at equilibrium.

In Silico Modeling for Mechanistic Prediction and Selectivity

The term in silico modeling encompasses a broad range of computational techniques, including the quantum and molecular dynamics methods described above, to predict chemical properties and outcomes. In the context of mechanistic prediction and selectivity, these models are used to build a comprehensive understanding of a reaction. arxiv.org

For this compound, in silico models could be used to predict the regioselectivity and stereoselectivity of its reactions. For example, in an addition reaction to the double bond, modeling could predict whether the incoming group adds to the C2 or C3 position (regioselectivity) and whether it adds to the same or opposite face as the hydroxylamine group (diastereoselectivity).

These predictive models are built by calculating the energies of all possible transition states leading to different products. According to transition state theory, the pathway with the lowest energy barrier will be the fastest and thus yield the major product. This approach allows chemists to rationalize experimentally observed selectivity or to predict the outcome of a planned reaction, thereby guiding experimental design. utwente.nl

Illustrative Data Table 4: Hypothetical In Silico Prediction of Reaction Selectivity

| Reaction Type | Product | Predicted Transition State Energy (kcal/mol) | Predicted Yield (%) |

| Epoxidation | syn-epoxide | 22.5 | 85 |

| anti-epoxide | 24.8 | 15 | |

| Hydroboration | C2-addition | 18.9 | 92 |

| C3-addition | 21.1 | 8 |

This table shows how computational modeling could predict both the stereoselectivity (syn vs. anti) and regioselectivity (C2 vs. C3) of different reactions.

Exploration of Biological Activities of O Cyclopent 2 En 1 Ylhydroxylamine Analogues in Vitro

Structure-Activity Relationship (SAR) Studies on Cyclopentene-Hydroxylamine Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. researchgate.netacs.org For a hypothetical class of cyclopentene-hydroxylamine analogues, SAR studies would involve synthesizing a series of related compounds and evaluating their effects. Key structural modifications would include:

Alterations to the Cyclopentene (B43876) Ring: Investigating the impact of the double bond's position, the presence and nature of substituents on the ring, and the stereochemistry of the hydroxylamine (B1172632) attachment.

Modifications of the Hydroxylamine Group: Exploring the effects of N-alkylation or N-acylation of the hydroxylamine, or the introduction of different substituents on the oxygen atom.

By systematically altering the structure and observing the changes in biological activity, researchers can identify the key chemical features (pharmacophore) responsible for a desired effect. nih.gov

Evaluation in Biochemical Assays and Cell-Based Systems (in vitro)

Once synthesized, O-Cyclopent-2-en-1-ylhydroxylamine and its analogues would be subjected to a battery of in vitro assays to determine their biological effects. organic-chemistry.org

Biochemical Assays: These assays would assess the compound's interaction with specific molecular targets, such as enzymes or receptors. For example, if the compound were designed as a potential enzyme inhibitor, assays would be conducted to determine its inhibitory concentration (IC50) against the target enzyme. researchgate.netnih.gov

Cell-Based Systems: The effects of the compounds would be studied on whole cells grown in culture. These assays can provide information on a compound's cytotoxicity, its ability to inhibit cell proliferation, or its impact on specific cellular pathways. mdpi.comnih.gov

The data from these assays would be crucial for understanding the compound's potency, selectivity, and general biological activity profile.

Mechanistic Insights into Observed Biological Effects (e.g., Enzyme Inhibition, Receptor Binding)

Should any biological activity be observed in the in vitro assays, further studies would be necessary to elucidate the mechanism of action. google.com

Enzyme Inhibition Studies: If a compound shows enzyme inhibitory activity, further experiments would be conducted to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). google.com

Receptor Binding Assays: If the target is a receptor, binding assays would be used to determine the compound's affinity and whether it acts as an agonist or antagonist.

Cellular Pathway Analysis: Techniques such as western blotting, qPCR, or reporter gene assays could be used to investigate how the compound affects specific signaling pathways within the cell.

Computational Biology Approaches (e.g., Molecular Docking for Target Identification)

Computational methods, such as molecular docking, are valuable tools in modern drug discovery. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand (the compound) when bound to a target protein. researchgate.netnih.gov For this compound, if a potential biological target is hypothesized, molecular docking could be used to model its binding mode and predict its affinity. This can help in prioritizing compounds for synthesis and in understanding the structural basis for observed activity. nih.gov

Virtual Screening: If no target is known, computational methods could be used to screen the compound against a library of known protein structures to identify potential biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.